Differential Cytotoxicity of Agavoside C vs. Its Aglycone Hecogenin in Cancer Cell Models
Agavoside C exhibits antineoplastic efficacy against murine prostate cancer cells (PEC-Src) with an IC50 of 108 μg/mL . This is significantly different from the aglycone hecogenin, which shows potent antiproliferative effects on a range of human breast cancer cell lines (MDA-MB-231, MDA-MB-468, MCF-7, etc.) with IC50 values ranging from 28.7 to 38.2 μM . The glycosylation of hecogenin to form Agavoside C appears to modulate its cytotoxic potency and specificity.
| Evidence Dimension | In vitro Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 108 μg/mL (approx. 103 μM) |
| Comparator Or Baseline | Hecogenin (Aglycone): IC50 = 28.7 - 38.2 μM |
| Quantified Difference | Agavoside C is approximately 3-4 times less potent than hecogenin in these respective cell-based assays. |
| Conditions | Agavoside C: Murine prostate cancer cells (PEC-Src); Hecogenin: Human breast cancer cell lines (MDA-MB-231, MDA-MB-468, MCF-7, T47D, BT474, SK-BR-3) |
Why This Matters
This quantifies the significant bioactivity alteration resulting from glycosylation, confirming that Agavoside C and its aglycone are not interchangeable and may offer distinct selectivity profiles for different cancer models.
